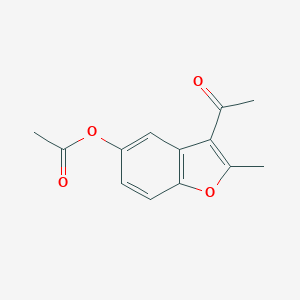
3-Acetyl-2-methyl-1-benzofuran-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, also known as AMBFA, is a compound belonging to the family of benzofurans. It is a molecule that contains a total of 30 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Furane .
Synthesis Analysis
Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can be synthesized using various methods. One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular formula of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is C13H12O4 . It has an average mass of 232.232 Da and a monoisotopic mass of 232.073563 Da .
Chemical Reactions Analysis
Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can undergo various chemical reactions. For instance, AgNTf2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .
Scientific Research Applications
- Literature suggests that some substituted benzofurans exhibit significant anticancer activities. Compound 36, which contains the AMBFA moiety, has demonstrated cell growth inhibitory effects against various cancer cell lines:
- Seven organic compounds containing AMBFA displayed inhibitory effects on bacterial growth. Further research could explore its potential as an antimicrobial agent .
Anticancer Properties
Antimicrobial Activity
Mechanism of Action
While the specific mechanism of action for 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is not mentioned in the retrieved papers, it is known that some substituted benzofurans have dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .
Future Directions
Benzofuran and its derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing general protocols for the synthesis of these compounds and exploring their full therapeutic potential for the treatment of microbial diseases .
properties
IUPAC Name |
(3-acetyl-2-methyl-1-benzofuran-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7(14)13-8(2)16-12-5-4-10(6-11(12)13)17-9(3)15/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEWETIFDKPSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-methyl-1-benzofuran-5-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

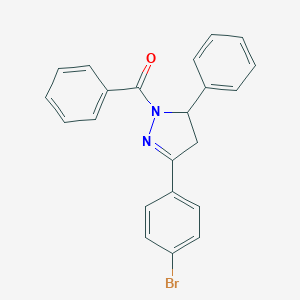
![4-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B420912.png)
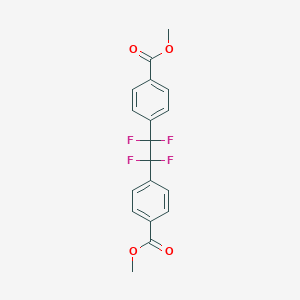
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B420914.png)
![3-(2,4-dichlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420915.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420916.png)
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B420917.png)
![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420919.png)
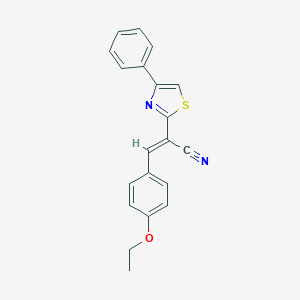
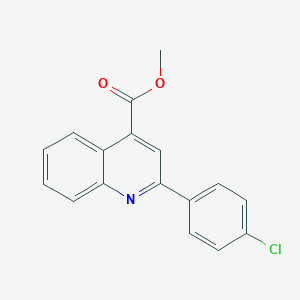
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2H-tetrazol-5-amine](/img/structure/B420923.png)
![3-[2-(3-Trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B420933.png)
